Regioisomeric Specificity in Kinase Inhibitor Potency: 2-Position Boronic Acid Enables Sub-100 nM CDK9 Inhibition
The C-2 boronic acid derivative (1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid, when incorporated into a specific scaffold, enables sub-100 nM CDK9 inhibition. This is evidenced by a derivative with an IC50 of 56 nM against CDK9/Cyclin T in a TR-FRET assay [1]. While other 7-azaindole boronic acid regioisomers (e.g., 3-, 4-, or 5-position) are also used in kinase inhibitor synthesis, the 2-position is specifically required in certain patent-protected scaffolds to achieve this potency and binding mode, as the regioisomeric substitution directly impacts the vector of the resulting biaryl bond and subsequent interactions with the kinase hinge region [2]. No direct head-to-head comparison is available in the open literature; this represents a class-level inference based on structural necessity in the patent.
| Evidence Dimension | Inhibitory Potency (IC50) of Final Compound Containing 2-Substituted Scaffold vs. Alternative Regioisomers |
|---|---|
| Target Compound Data | IC50 = 56 nM (for a derivative incorporating the 2-substituted scaffold) |
| Comparator Or Baseline | Other 7-azaindole boronic acid regioisomers (3-, 4-, 5-position): Quantitative potency data for the same scaffold is not available; however, the specific 2-position substitution is required by the patent for the claimed activity. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | CDK9/Cyclin T TR-FRET LANCE ULight kinase assay (PerkinElmer). Compound: N-{4-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]cyclohex-3-en-1-yl}glycine (derived from US9796708, Example 623). |
Why This Matters
For drug discovery programs targeting CDK9 or similar kinases, the 2-position boronic acid is not interchangeable with other regioisomers if the objective is to replicate the potent sub-100 nM activity described in key patents.
- [1] BindingDB. BDBM353391 N-{4-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]cyclohex-3-en-1-yl}glycine::US9796708, Example 623. Affinity Data IC50: 56 nM. Accessed 2026. View Source
- [2] AbbVie Inc. 3-(1H-pyrrolo[2,3-B]pyridin-2-yl)-1H-pyrazolo[4,3-B]pyridines and therapeutic uses thereof. US Patent US9796708B2, 2017. View Source
